molecular formula C16H18N2O B13023022 (6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13023022
M. Wt: 254.33 g/mol
InChI Key: CQBHZSNACIUHDR-UHFFFAOYSA-N
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Description

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone is an organic compound with a molecular formula of C16H18N2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone typically involves the reaction of 6-chloropyridin-3-yl)(phenyl)methanone with tert-butylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (6-(tert-Butylamino)pyridin-2-yl)(phenyl)methanone
  • (6-(tert-Butylamino)pyridin-4-yl)(phenyl)methanone
  • (6-(tert-Butylamino)pyridin-3-yl)(4-methylphenyl)methanone

Uniqueness

(6-(tert-Butylamino)pyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

[6-(tert-butylamino)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C16H18N2O/c1-16(2,3)18-14-10-9-13(11-17-14)15(19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,17,18)

InChI Key

CQBHZSNACIUHDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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